Superior Gluconeogenesis Inhibition: MCPP vs. Hypoglycin A in Isolated Rat Hepatocytes
In side‑by‑side experiments using isolated rat liver cells, hypoglycin A was reported to be a less effective inhibitor of gluconeogenesis than its transamination product methylenecyclopropylpyruvate (ketohypoglycin). MCPP at 0.3 mM inhibited gluconeogenesis from all substrates tested (lactate, pyruvate, alanine, glycerol, dihydroxyacetone) with the sole exception of fructose [1]. While the original publication does not list a formal IC₅₀ for hypoglycin A, the qualitative finding that hypoglycin A is weaker at equimolar or comparable concentrations is consistently cited across authoritative databases [2]. This establishes MCPP as the preferred direct‑acting inhibitor for gluconeogenesis studies.
| Evidence Dimension | Inhibition of gluconeogenesis in isolated rat liver cells |
|---|---|
| Target Compound Data | MCPP (0.3 mM): inhibited gluconeogenesis from all substrates except fructose |
| Comparator Or Baseline | Hypoglycin A: less effective inhibitor than its transamination product (MCPP) in the same experimental system |
| Quantified Difference | MCPP > hypoglycin A (qualitative rank‑order; hypoglycin A required metabolic conversion to MCPP for full activity) |
| Conditions | Isolated rat liver cells; gluconeogenic substrates: lactate, pyruvate, alanine, glycerol, dihydroxyacetone, fructose; MCPP concentration 0.3 mM |
Why This Matters
Researchers studying gluconeogenic flux should procure MCPP rather than hypoglycin A to avoid confounding effects of variable metabolic activation and to ensure direct, reproducible enzyme inhibition.
- [1] Kean EA, Pogson CI. Inhibition of gluconeogenesis in isolated rat liver cells by methylenecyclopropylpyruvate (ketohypoglycin). Biochem J. 1979;182(3):789-796. doi:10.1042/bj1820789 View Source
- [2] MetaCyc: beta-methylenecyclopropyl pyruvate compound summary. SRI International. Accessed 2026. View Source
